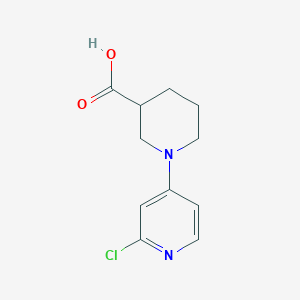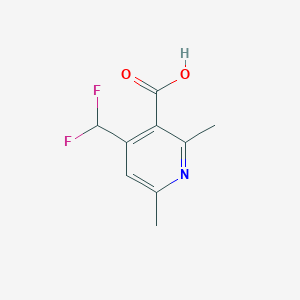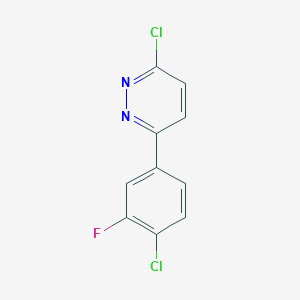
3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine
Descripción general
Descripción
3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine, also known as C6CPF, is an important organic compound used in many scientific research applications. It is a heterocyclic compound, meaning that it contains atoms of at least two different elements. C6CPF is a colorless crystalline solid with a melting point of about 155°C. It is a member of the pyridazine family, a group of compounds that are widely used in organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Pyridazine derivatives, including 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine, have been studied for their potential in various fields. For instance, Sallam et al. (2021) synthesized triazole pyridazine derivatives and conducted structural characterization using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. These compounds exhibited properties such as anti-tumor and anti-inflammatory activities (Sallam et al., 2021).
Biological Evaluation
Heinisch et al. (1996) explored the synthesis of pyridazino[3,4-b][1,5]benzodiazepin-5-ones from 3,6-dichloropyridazine derivatives for their potential as human immunodeficiency virus type 1 reverse transcriptase inhibitors (Heinisch et al., 1996).
Anticancer and Antiangiogenic Activities
Kamble et al. (2015) synthesized new 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives and evaluated their inhibitory effects on various human cancer cell lines. Some compounds showed significant activity comparable to standard methotrexate and also exhibited potent antiangiogenic and antioxidant activities (Kamble et al., 2015).
Agrochemical Uses
Sallam et al. (2022) reported the synthesis, structure elucidation, and docking study of a novel pyridazine derivative for potential use against fungal pathogens in agriculture. Their study included Hirshfeld surface analysis and density functional theory calculations (Sallam et al., 2022).
Herbicidal Applications
Tamura and Jojima (1963) investigated pyridazine derivatives for their herbicidal properties. They synthesized 3-chloro-6-phenoxypyridazines, evaluating them as potential new herbicides (Tamura & Jojima, 1963).
Corrosion Inhibition
Mashuga et al. (2017) studied the effects of pyridazine derivatives on the electrochemical dissolution of mild steel in acidic environments. Their research provides insights into the applications of these compounds in corrosion inhibition (Mashuga et al., 2017).
Propiedades
IUPAC Name |
3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2/c11-7-2-1-6(5-8(7)13)9-3-4-10(12)15-14-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYJKUQRRYDNTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



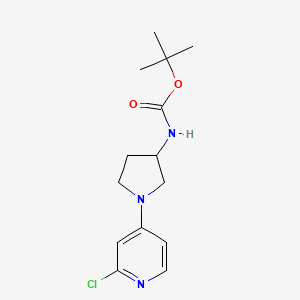
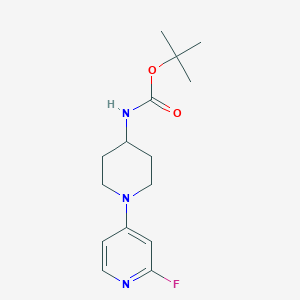

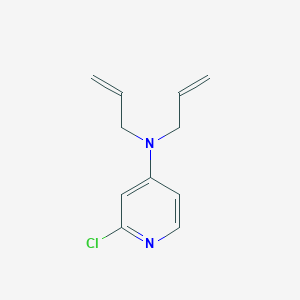
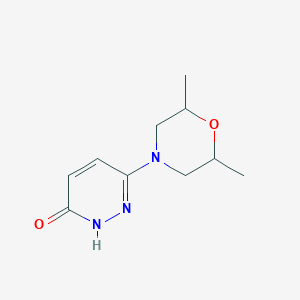
![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1480135.png)
![2-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1480137.png)
![6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1480138.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1480139.png)
